(2-Fluorophenyl)glycine HCl
Overview
Description
“(2-Fluorophenyl)glycine HCl” is a research-use-only compound . It is a white, crystalline powder with a molecular weight of 229.62 g/mol.
Molecular Structure Analysis
The molecular formula of “(2-Fluorophenyl)glycine HCl” is C8H9ClFNO2 . The molecular weight is 205.61 . For a more detailed structure analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Scientific Research Applications
Metal Complex Formation
(2-Fluorophenyl)glycine HCl plays a role in forming chiral N, O-chelates with dinuclear, chloro-bridged metal complexes such as ruthenium(II), rhodium(III), iridium(III), palladium(II), and platinum(II) compounds. These complexes are mixtures of diastereoisomers or cis/trans-isomers, demonstrating the compound's utility in creating specific and intricate chemical structures (Koch & Beck, 2001).
Glycine Transporter 1 (GlyT1) Inhibition
A significant body of research focuses on the inhibition of the glycine transporter 1 (GlyT1) by derivatives and analogs of (2-Fluorophenyl)glycine HCl. This inhibition plays a crucial role in neurological functions and disorders:
- Synthesis and Biological Evaluation:
- A derivative, 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole, was synthesized and identified as a novel GlyT1 inhibitor. This compound displayed excellent oral bioavailability and improved learning impairment in passive avoidance tasks in mice, indicating its potential in treating cognitive disorders (Sugane et al., 2011).
- GlyT1 Expression and Pharmacology:
- Studies using radiolabeled NFPS (a derivative) provided insight into the interaction with GlyT1 and its expression in the rat central nervous system. The findings suggest NFPS interacts with GlyT1 at a site different from the transporter translocation and ion binding sites, shedding light on the nuanced mechanisms of GlyT1's function and regulation (Mallorga et al., 2003).
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor:
- Glycine and its derivatives, including (2-Fluorophenyl)glycine HCl, have shown to be effective “green” mixed-type inhibitors for the acid corrosion of cold rolled steel. The presence of the compound is believed to form an adsorbed film on metal surfaces, offering protection against corrosive agents. This indicates its potential application in industrial processes involving metals (Amin, Khaled, & Fadlallah, 2010).
Fluorimetric Determination
The compound plays a role in the development of methods for the determination of specific substances:
- It has been involved in the development of a Sequential Injection Chromatography (SIC) method for the determination of glyphosate and aminomethylphosphonic acid. The method's cost-effectiveness and potential application in water sampling trials highlight the compound's utility in environmental monitoring and analysis (Colombo & Masini, 2014).
properties
IUPAC Name |
2-amino-2-(2-fluorophenyl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMMIUFKFKTOOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)glycine HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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